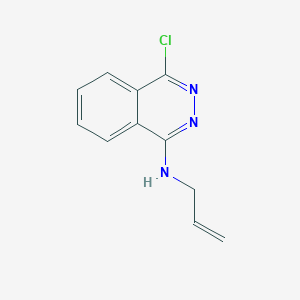

Allyl-(4-chloro-phthalazin-1-yl)-amine

Description

Historical Context of Phthalazine (B143731) Chemistry and its Derivatives

The parent compound, phthalazine, also known as benzo-orthodiazine, was first synthesized in 1893 by S. Gabriel and Georg Pinkus. wikimedia.org Early methods for its creation included the condensation of ω-tetrabromorthoxylene with hydrazine (B178648). wikipedia.org Since these initial discoveries, the field of phthalazine chemistry has expanded significantly. Researchers have developed numerous synthetic routes to create a vast array of phthalazine derivatives. journaljpri.comlongdom.org These synthetic endeavors have been driven by the wide-ranging applications of these compounds, which have been investigated for their potential in medicinal chemistry and materials science. sci-hub.seosf.io The development of methods to introduce various substituents onto the phthalazine core has been a key focus, allowing for the fine-tuning of the molecule's properties for specific applications. journaljpri.com

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in the world of chemistry and biology. These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature, forming the core of many essential biomolecules, including alkaloids, vitamins, and nucleic acids. In the realm of pharmaceutical research, they are of paramount importance. A significant percentage of drugs approved by the FDA contain a nitrogen heterocycle scaffold. sci-hub.se This prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds and interact with biological targets such as enzymes and receptors, making them ideal pharmacophores—the part of a molecule responsible for its biological activity. Their structural diversity and synthetic accessibility have made them a central focus in the design and discovery of new therapeutic agents. sci-hub.seosf.io

Research Significance of Substituted Phthalazin-1-yl-amines within Organic Chemistry

Within the broader family of phthalazines, the substituted phthalazin-1-yl-amine moiety is of particular interest to organic and medicinal chemists. These compounds are characterized by an amine group attached to the first position of the phthalazine ring. This structural motif has been identified as a key component in a variety of biologically active molecules. osf.io

Research has demonstrated that substituted phthalazin-1-yl-amines exhibit a wide range of pharmacological activities, including potential applications as antifungal and anticancer agents. nih.govnih.gov For instance, certain anilinophthalazine derivatives, which are a subset of phthalazin-1-yl-amines, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein involved in the formation of new blood vessels that tumors need to grow. nih.gov The compound Vatalanib, an anilinophthalazine derivative, is a notable example that has been investigated as an antiangiogenic agent. mdpi.com The versatility of the phthalazin-1-yl-amine scaffold allows for the synthesis of large libraries of related compounds, which can then be screened for various biological activities, making it a valuable tool in drug discovery. osf.io

Scope and Objectives of Academic Research on Allyl-(4-chloro-phthalazin-1-yl)-amine

Specific academic research focusing exclusively on this compound is limited, as this compound is primarily synthesized and studied as a chemical intermediate for creating more complex molecules. The academic interest in this particular compound lies in its potential as a versatile building block for the synthesis of novel phthalazine derivatives.

The structure of this compound is strategically designed for further chemical modification. The chlorine atom at the 4-position of the phthalazine ring is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. The allyl-amine group at the 1-position can serve as a key part of a pharmacophore or be a point for further synthetic elaboration. nih.govresearchgate.net

The primary objective of synthesizing this compound in an academic research setting is typically to use it as a precursor in a multi-step synthesis. Researchers can create a library of novel compounds by reacting the chloro group with different nucleophiles. These new, more complex molecules can then be evaluated for their biological activities, contributing to the broader search for new therapeutic agents. researchgate.netnih.gov Therefore, the scope of research involving this compound is centered on its role in synthetic and medicinal chemistry, facilitating the discovery of new, biologically active phthalazine derivatives. nih.gov

Compound Data

| Compound Name |

| This compound |

| Vatalanib |

| Azelastine |

| Zopolrestat |

| Olaparib |

| Property | Data |

| IUPAC Name | N-allyl-4-chlorophthalazin-1-amine |

| CAS Number | 505071-30-7 |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.67 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-prop-2-enylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZRHYGZRJHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NN=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Phthalazine (B143731) Nucleus Construction

The formation of the bicyclic phthalazine ring system is the foundational step in the synthesis of this class of compounds. Methodologies generally involve the condensation of a benzene (B151609) derivative bearing two adjacent electrophilic centers with a hydrazine-based nucleophile.

Condensation Reactions in Phthalazinone Synthesis

Phthalazinones are common and versatile precursors to substituted phthalazines. Their synthesis is frequently achieved through condensation reactions involving hydrazine (B178648) or its derivatives with suitable ortho-disubstituted benzene precursors. longdom.orgdu.edu.eg

One of the most prevalent methods involves the reaction of phthalic anhydrides with hydrazine hydrate (B1144303), often in the presence of a solvent like acetic acid. longdom.org This reaction proceeds via the formation of an intermediate acylhydrazide which then undergoes intramolecular cyclization and dehydration to yield the phthalazinone ring. Another widely used approach employs 2-acylbenzoic acids as starting materials. These compounds react with hydrazine hydrate, leading to the formation of 4-substituted phthalazin-1(2H)-ones. longdom.org For instance, 2-aroylbenzoic acids, prepared via Friedel-Crafts reaction between phthalic anhydride (B1165640) and an aromatic hydrocarbon, can be cyclized with hydrazine hydrate to produce 4-aryl-phthalazin-1(2H)-ones. longdom.org

Furthermore, phthalimides and 3,1-benzoxazine-4-ones serve as effective precursors for the phthalazinone skeleton. longdom.org The reaction of 3,1-benzoxazine-4-ones with hydrazine derivatives can yield various substituted phthalazinones. longdom.org These condensation reactions provide a robust and flexible platform for accessing a wide array of phthalazinone cores, which can be further functionalized.

Table 1: Examples of Precursors for Phthalazinone Synthesis

| Precursor | Reagent | Product Type |

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1,4-dione |

| 2-Acylbenzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazin-1(2H)-one |

| Phthalimide | Hydrazine Hydrate | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives |

| 3,1-Benzoxazine-4-one | Hydrazine | Phthalazin-1-one derivatives |

Regioselective N-Alkylation Approaches to Phthalazinone Derivatives

Phthalazinones exist in a lactam-lactim tautomeric equilibrium, which allows for alkylation at either the N-2 nitrogen (lactam form) or the O-1 oxygen (lactim form). Controlling the regioselectivity of this reaction is crucial for synthesizing specific derivatives. The outcome of the N-alkylation is influenced by several factors, including the choice of base, solvent, the nature of the alkylating agent, and steric or electronic effects of substituents on the phthalazinone ring. beilstein-journals.org

In many cases, N-alkylation is the predominant pathway. For example, the chemoselective N-alkylation of 4-Benzyl-2H-phthalazin-1-one with reagents like ethyl chloroacetate (B1199739) or ethyl acrylate (B77674) proceeds at the N-2 position to yield the corresponding N-substituted derivatives. nih.govrsc.org The use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is a common strategy to deprotonate the nitrogen, forming a nucleophilic anion that then attacks the alkylating agent. beilstein-journals.org This system has been shown to provide a high degree of N-1 regioselectivity in the analogous indazole system, suggesting its utility for controlling regioselectivity in related heterocycles. beilstein-journals.org The imine nitrogen within the phthalazinone structure can also act as a directing group in certain catalyzed reactions, further enabling regioselective functionalization. thieme-connect.com

Synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine and Related Analogues

The synthesis of the target compound, this compound, involves the initial construction of a suitably functionalized phthalazine precursor, followed by the introduction of the allyl amine moiety.

Precursor Synthesis and Intermediate Derivatization for Phthalazin-1-yl-amines

A common and critical precursor for the synthesis of 1-aminophthalazines is 1-chlorophthalazine (B19308) or its derivatives. These chlorinated intermediates are typically synthesized from the corresponding phthalazinones. The reaction of a phthalazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively converts the carbonyl group of the lactam into a reactive chloro group. nih.gov For example, 1,4-dichlorophthalazine (B42487) can be prepared by treating phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione) with POCl₃. nih.gov

Once the 1-chlorophthalazine intermediate is obtained, it can undergo nucleophilic aromatic substitution with various amines. The chlorine atom at the C-1 position is activated towards substitution by the adjacent ring nitrogen atom. longdom.org Reaction of 1,4-dichlorophthalazine with a primary amine, such as p-phenylenediamine, can lead to monosubstitution, yielding compounds like N¹-(4-chlorophthalazin-1-yl)benzene-1,4-diamine. nih.gov This strategy is directly applicable to the synthesis of this compound, where allylamine (B125299) would serve as the nucleophile reacting with 1,4-dichlorophthalazine.

Further derivatization can be achieved by converting phthalazinone precursors into hydrazides. For instance, N-alkylated phthalazinones containing an ester group can be treated with hydrazine hydrate to form the corresponding acetohydrazide. nih.govfayoum.edu.eg These hydrazides are versatile intermediates that can be converted into azides and coupled with other molecules or cyclized to form new heterocyclic rings attached to the phthalazine core. nih.govnih.gov

Table 2: Key Synthetic Transformations for Phthalazin-1-yl-amine Precursors

| Starting Material | Reagent(s) | Intermediate/Product | Transformation Type |

| Phthalazin-1(2H)-one | POCl₃ | 1-Chlorophthalazine | Chlorination |

| 1,4-Dichlorophthalazine | Primary Amine (e.g., Allylamine) | 1-Amino-4-chlorophthalazine | Nucleophilic Substitution |

| (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297) | Hydrazine Hydrate | 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | Hydrazinolysis |

Alkylation Reactions Utilizing Allyl Halides

The introduction of an allyl group onto the phthalazine framework is typically achieved through an alkylation reaction using an allyl halide, such as allyl bromide or allyl chloride. longdom.org This reaction can occur at a nitrogen atom, as seen in the N-alkylation of phthalazinones, or it can be part of a nucleophilic substitution reaction where an amine attacks an electrophilic center.

In the context of phthalazinone derivatives, N-alkylation with an allyl group has been demonstrated. For example, the synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide (B32628) involves the coupling of an azide (B81097) intermediate with allylamine. nih.gov Similarly, N-allyl-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanamide has been synthesized by reacting the corresponding carboxylic acid with allylamine under peptide coupling conditions or via an azide intermediate. nih.gov These examples showcase the successful attachment of an N-allyl moiety to a side chain connected to the phthalazinone nitrogen. The direct reaction of a phthalazine with an alkyl halide can also lead to the formation of N-alkyl phthalazinium halides. longdom.org

Mechanistic Pathways of N-Alkylation Reactions

The mechanism of N-alkylation on the phthalazinone ring generally follows a standard nucleophilic substitution pathway. The reaction is typically initiated by the deprotonation of the N-H bond of the lactam tautomer using a suitable base (e.g., NaH, K₂CO₃). This generates a resonance-stabilized phthalazinone anion, which is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the nitrogen anion on the electrophilic carbon of the alkylating agent, such as an allyl halide. This is typically an Sₙ2 reaction, where the nitrogen anion displaces the halide leaving group, resulting in the formation of a new N-C bond. The regioselectivity of the initial deprotonation and subsequent alkylation is a critical aspect, governed by the steric and electronic properties of the substituents on the phthalazine ring and the reaction conditions employed. beilstein-journals.org In reactions where a pre-formed amine attacks a chlorophthalazine, the mechanism is nucleophilic aromatic substitution (SₙAr). The amine attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. nih.gov

Derivatization and Further Chemical Modifications of the Phthalazin-1-yl-amine Core

The "this compound" molecule possesses several reactive sites that allow for extensive derivatization and the construction of more complex molecular architectures. Key reactive centers include the allylic double bond, the displaceable chlorine atom on the phthalazine ring, and the secondary amine, which can participate in various condensation reactions. These sites provide a versatile platform for chemical modifications aimed at exploring its chemical space.

The allyl group (–CH₂–CH=CH₂) attached to the amine is susceptible to a variety of chemical transformations, particularly those involving the carbon-carbon double bond. While specific studies on the allylic moiety of this compound are not extensively documented, the reactivity of N-allyl groups on other heterocyclic systems suggests several potential synthetic pathways. benthamscience.com

Oxidation Reactions: The double bond of the allyl group can undergo oxidative cleavage or transformation.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) can convert the double bond into an epoxide ring. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can hydroxylate the double bond to form a diol.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. researchgate.net This reaction effectively removes the allyl group, converting it into a more functionalized substituent.

Addition Reactions: The electron-rich double bond is also a target for various addition reactions.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond leads to the formation of dihalo-propyl derivatives.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) typically follows Markovnikov's rule, yielding a halogenated propyl side chain.

Allylic Amination: In the presence of suitable catalysts, the allyl group can undergo further amination at the allylic position, introducing another nitrogen-containing functionality. nih.govacs.org

These potential reactions, summarized in the table below, highlight the versatility of the allyl group as a handle for further molecular elaboration.

Table 1: Potential Reactions at the Allylic Moiety

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Epoxidation | m-CPBA | (4-chloro-phthalazin-1-yl)-(oxiran-2-ylmethyl)-amine |

| Dihydroxylation | OsO₄, NMO | 3-((4-chloro-phthalazin-1-yl)amino)propane-1,2-diol |

| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O | 2-((4-chloro-phthalazin-1-yl)amino)acetaldehyde |

The chlorine atom at the C4 position of the phthalazine ring is a key site for modification. As an electron-deficient heteroaromatic system, the phthalazine ring activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the chloride ion by a wide range of nucleophiles, enabling significant diversification of the core structure.

The general reaction involves treating this compound with a suitable nucleophile, often in the presence of a base and at elevated temperatures. The reactivity is analogous to that observed in other chloro-substituted nitrogen heterocycles like quinazolines and pyridazines. nih.govclockss.org

Common Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines (e.g., piperidine, morpholine, aniline) can introduce a different amino group at the C4 position, yielding 1,4-diaminophthalazine derivatives.

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) or phenolates can displace the chloride to form the corresponding ethers.

Thiolation: Thiolates are effective nucleophiles for replacing the chlorine atom, leading to the formation of thioethers.

The choice of nucleophile allows for the introduction of various functional groups and structural motifs, significantly altering the properties of the parent compound.

Table 2: Examples of Nucleophilic Substitution at the C4 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Morpholine | 4-(Morpholin-4-yl)-N-allylphthalazin-1-amine |

| Alkoxide | Sodium Methoxide | N-allyl-4-methoxyphthalazin-1-amine |

The secondary amine functionality in this compound serves as a nucleophilic handle for constructing more complex, fused heterocyclic systems through condensation reactions. longdom.org These reactions typically involve the reaction of the amine with bifunctional electrophiles, such as dicarbonyl compounds, leading to cyclization and the formation of new rings. wikipedia.orgresearchgate.net

A common strategy involves a multi-component reaction where the aminophthalazine core reacts with an aldehyde and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) to build a new fused ring system. This approach is widely used for the synthesis of pyrazolo[1,2-b]phthalazine derivatives from related phthalhydrazides. chemrevlett.comchemrevlett.com By analogy, the exocyclic amine of this compound could potentially be derivatized into a hydrazine-like species and undergo similar cyclizations.

Alternatively, direct condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the reagent and reaction conditions. Another important pathway is the formation of triazole-fused systems. This can be achieved by converting the amine into a hydrazino derivative, which can then be cyclized with reagents like formic acid or carbon disulfide to generate triazolophthalazines. longdom.orgnih.govnih.gov

These condensation and cyclization strategies are powerful tools for expanding the phthalazine core into larger, polycyclic aromatic systems, which are often of interest in medicinal chemistry.

Table 3: Potential Condensation Reactions for Heterocycle Formation

| Reagent(s) | Resulting Heterocyclic System |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Fused Pyrimidine Ring |

| α,β-Unsaturated Ketone | Fused Dihydropyridine Ring |

| Phthalhydrazide, Aldehyde, Malononitrile | Pyrazolo[1,2-b]phthalazine core |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of a compound by providing information about the chemical environment of individual atoms. For Allyl-(4-chloro-phthalazin-1-yl)-amine, both ¹H NMR and ¹³C NMR would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the allyl group and the phthalazine (B143731) core. The aromatic protons on the phthalazine ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The protons of the allyl group would present a characteristic set of signals: a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), with coupling constants indicative of their cis and trans relationships. The protons of the methylene (B1212753) group attached to the amine (-NH-CH₂-) would also give a distinct signal, likely a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons of the phthalazine ring, with the carbon atom bonded to the chlorine atom exhibiting a specific chemical shift. The carbons of the allyl group would also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound No specific experimental data is available in the provided search results. The following is a prediction based on analogous structures.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 (m) | 120 - 150 |

| -CH= | 5.8 - 6.2 (m) | 130 - 140 |

| =CH₂ | 5.0 - 5.4 (m) | 115 - 125 |

| -NH-CH₂- | 4.0 - 4.5 (d) | 40 - 50 |

| C-Cl | - | 145 - 155 |

| C-N | - | 150 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure. A prominent feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phthalazine ring and the aliphatic allyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching of the allyl group and the C=N and C=C stretching vibrations of the phthalazine ring would likely appear in the 1500-1650 cm⁻¹ region. Finally, a characteristic absorption band for the C-Cl bond should be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound No specific experimental data is available in the provided search results. The following is a prediction based on analogous structures.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Alkene) | 1630 - 1680 |

| C=N, C=C Stretch (Aromatic) | 1500 - 1650 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀ClN₃), the expected exact mass is approximately 219.0563 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) at m/z 219. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 221 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. The fragmentation pattern would provide further structural information, with likely fragments corresponding to the loss of the allyl group or the chlorine atom.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₁H₁₀ClN₃, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₀ClN₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 60.14 |

| Hydrogen (H) | 4.59 |

| Chlorine (Cl) | 16.14 |

| Nitrogen (N) | 19.13 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to determine the purity of the product. For this compound, a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be developed to achieve good separation of the product from any starting materials or byproducts. The purity can be assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. A stationary phase such as silica (B1680970) gel would be used, and the compound would be eluted with the solvent system optimized using TLC. Fractions would be collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that can be used for both purification and highly accurate purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of acetonitrile (B52724) and water, would be suitable for determining the purity of this compound with high resolution and sensitivity.

Computational Chemistry and Theoretical Studies

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a method of choice for calculating the properties of molecules like Allyl-(4-chloro-phthalazin-1-yl)-amine due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, a DFT calculation would determine the energies of these orbitals. The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar phthalazine (B143731) derivatives show that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. uq.edu.auresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative examples of what a DFT calculation would yield and are not based on published experimental data for this specific compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

An MEP analysis of this compound would identify the nitrogen atoms of the phthalazine ring and the amino group as potential sites for electrophilic interaction (red areas), while regions around the hydrogen atoms and the chloro-substituent might show a more positive potential (blue areas). Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. Studies on analogous substituted phthalazinones have utilized MEP maps to identify these reactive centers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs into the aromatic phthalazine system and explore the electronic effects of the allyl and chloro substituents.

Conformational Analysis and Energetic Profiling

Molecules with rotatable bonds, such as the allyl group in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify the most stable, low-energy conformations (global and local minima) and the energy barriers to rotation (transition states).

A detailed conformational study on the closely related compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one was performed using DFT at the B3LYP/6-31G(d,p) level of theory. The analysis focused on the torsional angles defining the orientation of the substituted benzyl (B1604629) group relative to the phthalazinone core. The resulting Potential Energy Curves revealed the most stable arrangement and the energy penalties associated with deviations from this minimum energy conformation. A similar analysis for this compound would focus on the rotation around the C-N bond connecting the allyl group to the phthalazine ring, providing crucial information about its structural flexibility and preferred three-dimensional shape.

Prediction of Molecular Properties and Reactivity Descriptors

Beyond the electronic structure, computational methods can predict a host of molecular properties and reactivity descriptors. These are derived from the calculated electronic energies and wavefunctions and provide quantitative measures of a molecule's behavior.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material. Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large β values.

A computational assessment for this compound would involve calculating these properties. The presence of the electron-donating amino group and the electron-withdrawing chloro-substituted phthalazine ring could potentially give rise to NLO activity. The results would be compared to known NLO materials, such as urea, to gauge its potential.

Table 2: Hypothetical Calculated NLO Properties for this compound (Note: These values are illustrative examples and are not based on published data for this specific compound.)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Theoretical Determination of Corrosion Inhibition Potential for Phthalazine Derivatives

The study of phthalazine derivatives as corrosion inhibitors is an area where computational chemistry has proven to be particularly valuable. Theoretical calculations can elucidate the mechanisms by which these molecules protect metal surfaces from corrosion, often by forming a protective film. Quantum chemical calculations are employed to determine various parameters that correlate with the inhibition efficiency of these compounds.

Research on phthalazine derivatives, such as phthalazine (PT), phthalazone (B110377) (PTO), and phthalhydrazide (B32825) (PTD), has demonstrated a clear link between their molecular structure and their ability to inhibit the corrosion of mild steel in acidic environments. researchgate.netosti.gov Theoretical calculations for these compounds typically involve the determination of quantum chemical parameters. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and various reactivity descriptors.

A higher EHOMO value is indicative of a greater tendency of a molecule to donate electrons to the vacant d-orbitals of a metal, which is a key step in the formation of a protective layer. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE) is a crucial indicator of the stability of the molecule; a smaller ΔE suggests higher reactivity and potentially better inhibition efficiency. The dipole moment is also a significant factor, as a higher dipole moment can facilitate stronger adsorption onto the metal surface.

Studies have shown that the inhibition efficiencies of phthalazine derivatives often follow the order predicted by these theoretical calculations. osti.gov For instance, theoretical calculations have successfully predicted that phthalazone (PTO) would be the most effective corrosion inhibitor among a series of studied phthalazine derivatives. researchgate.netosti.gov The adsorption energies of these molecules on metal surfaces can also be calculated using molecular dynamics simulations, providing further insight into the strength of the inhibitor-metal interaction. osti.gov The adsorption of phthalazine derivatives on a metal surface is often found to obey the Langmuir adsorption isotherm. osti.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phthalazine (PT) | -8.98 | -1.25 | 7.73 | 4.21 |

| Phthalazone (PTO) | -9.15 | -1.58 | 7.57 | 3.89 |

| Phthalhydrazide (PTD) | -9.32 | -1.78 | 7.54 | 2.78 |

Computational Studies on Molecular Stability and Reactivity

The molecular stability and reactivity of this compound can be thoroughly investigated using computational methods, primarily Density Functional Theory (DFT). DFT calculations provide a robust framework for understanding the electronic structure and predicting the chemical behavior of molecules. Key descriptors derived from these calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental in assessing a compound's reactivity and stability.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its electron-accepting capability. The energy gap between these orbitals (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions, which are crucial for molecular stability. researchgate.net This analysis provides information about the interactions between filled and vacant orbitals and can quantify the stabilizing effects of electron delocalization.

The molecular electrostatic potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of a molecule. researchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing a visual representation of the molecule's reactivity. For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the phthalazine ring and the chlorine atom, indicating these as potential sites for electrophilic attack.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | Measure of the polarizability of a molecule. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the electrophilic power of a molecule. |

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling (Methodology Focus)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scirp.org This technique is particularly valuable for modeling the interaction between a ligand, such as this compound, and a biological target, like a protein or enzyme. The methodology of MD simulations provides a dynamic view of the binding process and the stability of the resulting complex.

The process of setting up an MD simulation for ligand-target interaction modeling typically involves several key steps. Initially, the three-dimensional structures of both the ligand and the target protein are required. The ligand is then "docked" into the binding site of the protein using molecular docking software to predict the most favorable binding pose.

Once a stable complex is obtained from docking, it is placed in a simulation box, which is then filled with solvent molecules, usually water, to mimic physiological conditions. The system is then neutralized by adding ions. A force field, which is a set of parameters that describes the potential energy of the system, is applied. The force field governs the interactions between all atoms in the system, including bonded and non-bonded interactions.

The simulation then proceeds by numerically solving Newton's equations of motion for each atom in the system over a series of small time steps. This generates a trajectory of the atomic positions and velocities over time, from which various properties can be analyzed. These analyses can include the stability of the ligand-protein complex, the conformational changes in the protein upon ligand binding, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The root-mean-square deviation (RMSD) of the atomic positions is often calculated to assess the stability of the simulation. nih.gov

Structure Activity Relationship Sar Investigations in Phthalazine Based Compounds

Influence of N-Substitution on Biological Outcome Trends in Related Analogues

The nature of the substituent at the nitrogen atom of the phthalazine (B143731) or related phthalazinone ring system plays a crucial role in determining the biological activity of the resulting compounds. Variations in the size, lipophilicity, and electronic properties of the N-substituent can lead to profound changes in potency and selectivity towards a specific biological target.

The introduction of an allyl group at a nitrogen position in phthalazine-related structures has been shown to be compatible with certain biological activities. For instance, in a series of synthesized N-substituted-3-((4-benzyl-1-oxophthalazin-2(1H)-yl)-2-oxoethyl) propanamides, the N-allyl derivative (compound 11a in the study) was evaluated for its cytotoxic activity. nih.gov While specific activity data for this particular allyl derivative was not highlighted as the most potent in the series, its synthesis and inclusion in the study indicate the relevance of exploring unsaturated alkyl chains at this position. nih.gov

In another study focusing on antifungal agents, N-allyl substitution on a phthalazinone core was investigated. The resulting compound, while not the most potent, provided valuable SAR data when compared to other N-alkyl substituents.

A comparative analysis of different alkyl substituents at the N2-position of the phthalazinone nucleus has provided insights into the structural requirements for certain biological activities. In a study on antifungal phthalazinone derivatives, the nature of the N-substituent was found to be a critical determinant of activity.

The study revealed that N2-methylated analogues displayed fair to good antifungal inhibition, whereas compounds without a methyl group at the N-2 position showed no noticeable activity. When the methyl group was replaced by an ethyl or an allyl group, a decrease in antifungal potency was observed. Specifically, the N2-ethyl derivative was less active than the N-methyl analogue, and the N-allyl derivative showed a further reduction in activity. This suggests that for this particular scaffold and biological target, a smaller alkyl group like methyl is preferred at the N2-position.

Table 1: Comparative Antifungal Activity of N-Substituted Phthalazinone Analogues

| Compound | N-Substituent | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Analogue A | -H | > 250 |

| Analogue B | -CH₃ | Fair to Good |

| Analogue C | -CH₂CH₃ | Less active than -CH₃ |

This table is a representation of the trends described in the literature for a series of antifungal phthalazinone derivatives. The exact MIC values were not provided in the source.

Structural Features Governing Phthalazine Scaffold Interactions

The phthalazine scaffold itself possesses key structural features that are crucial for its interaction with biological targets. The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors, which is a common and important interaction in drug-receptor binding. The planar aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes.

Furthermore, the amino group at the 1-position provides a hydrogen bond donor and a site for further substitution, which can be exploited to modulate the compound's properties and interactions with its target. In a study of 1-amino-4-benzylphthalazines, this class of compounds was identified as inhibitors of the Hedgehog signaling pathway through antagonism of the Smoothened receptor. nih.gov

Correlation between Computational Descriptors and Observed Trends in Phthalazine Analogues

Computational studies, including molecular docking and the calculation of molecular descriptors, have proven to be valuable tools in understanding the SAR of phthalazine derivatives. These methods help to rationalize the observed biological activities and guide the design of more potent analogues.

In a study of phthalazine-based derivatives as potential VEGFR-2 inhibitors, molecular docking was used to predict the binding mode of the compounds within the active site of the receptor. nih.gov For a related N-substituted phthalazinone derivative, the docking study revealed a good binding affinity towards the VEGFR-2 protein, with a binding energy of -10.66 kcal/mol. nih.gov The computational model showed that the compound formed key binding interactions with amino acid residues in the active site. nih.gov

Such computational approaches can help to explain the observed SAR trends. For instance, the size and conformation of the N-substituent can be modeled to assess its fit within a binding pocket. Descriptors such as lipophilicity (logP), molecular weight, and polar surface area can be calculated and correlated with biological activity to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel, unsynthesized phthalazine derivatives.

Emerging Research Directions and Potential Applications

Role as Synthetic Intermediates for Novel Heterocycles

Allyl-(4-chloro-phthalazin-1-yl)-amine is a potent synthetic intermediate for the construction of novel and complex heterocyclic systems. The reactivity of the 1-chloro-phthalazine moiety is well-established, serving as a key precursor for the synthesis of fused heterocycles. journaljpri.com The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of annulated ring systems.

For instance, 1-chloro-phthalazine derivatives are known to react with binucleophiles to afford a variety of fused heterocyclic systems, such as imidazo[2,1-a]phthalazines and pyrazolo[5,1-a]phthalazines. longdom.org Furthermore, the reaction of 1-chloro-phthalazines with hydrazides is a common method for preparing s-triazolo[3,4-a]phthalazines, a class of compounds with known biological activities. nih.gov

While specific examples detailing the intramolecular cyclization of the allyl group in this compound are not yet prevalent in the literature, the presence of this reactive olefinic bond offers significant synthetic potential. Intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the formation of novel, rigid tricyclic and tetracyclic systems incorporating the phthalazine (B143731) nucleus. The synthesis of related N-allyl acetamide (B32628) derivatives of phthalazinones has been reported, indicating the feasibility of incorporating the allyl moiety into the phthalazine scaffold. nih.gov The subsequent transformation of this group remains a promising area for exploration.

The following table summarizes the types of fused heterocycles that can be synthesized from 1-chloro-phthalazine precursors, highlighting the potential synthetic pathways available for this compound.

| Precursor | Reagent | Fused Heterocycle |

| 1-Chloro-phthalazine | Hydrazides | s-Triazolo[3,4-a]phthalazine |

| 1-Chloro-phthalazine | Amino-heterocycles | Fused-imidazo[2,1-a]phthalazines |

| 1-Chloro-phthalazine | Hydrazine (B178648) | Pyrazolo[5,1-a]phthalazine |

Contributions to Medicinal Chemistry Scaffold Development

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. longdom.orgosf.io

The utility of the phthalazine scaffold is exemplified by its presence in drugs such as Azelastine (antihistamine) and the anticancer agent Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The development of novel phthalazine-based compounds as potential anticancer agents continues to be an active area of research, with a focus on inhibiting key enzymes like VEGFR-2. ekb.egnih.gov

This compound serves as an excellent starting material for the generation of chemical libraries for drug discovery. The chloro substituent can be displaced by a variety of nucleophiles to introduce diverse side chains, allowing for the systematic exploration of the structure-activity relationship (SAR). The allyl group can also be functionalized to further increase molecular diversity. The derivatization of phthalazine compounds with amino acid esters and other bioactive moieties has been shown to yield compounds with significant cytotoxic activity against cancer cell lines. nih.gov

The broad range of biological activities associated with the phthalazine nucleus is summarized in the table below.

| Biological Activity | Target/Mechanism (Example) |

| Anticancer | VEGFR-2 Inhibition |

| Anti-inflammatory | COX Inhibition |

| Antihypertensive | Vasodilation |

| Antimicrobial | Bacterial/Fungal enzyme inhibition |

| Anticonvulsant | Ion channel modulation |

Applications in Materials Science and Other Non-Biological Fields

While the primary focus of phthalazine chemistry has been in the biological realm, emerging research is uncovering its potential in materials science. The rigid and planar structure of the phthalazine ring system, coupled with its thermal stability, makes it an attractive component for functional organic materials.

One notable application is in the development of high-performance polymers. Poly(phthalazinone ether ketone) (PPEK) and its sulfonated derivatives (SPPEK) have been synthesized and fabricated into membranes. nih.gov These membranes exhibit excellent thermal stability and have shown promise in applications such as electrodialysis for water desalination and ultrafiltration. nih.govresearchgate.net The incorporation of the phthalazine moiety contributes to the polymer's rigidity and thermal resistance.

Furthermore, the photoluminescent properties of phthalazine derivatives are beginning to be explored. Phthalazine-trione compounds have been shown to be promising fluorophores, emitting blue-green light upon UV excitation. rsc.org This suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. While the application of phthalocyanines and phthalimides in OLEDs is more established, the intrinsic luminescence of simpler phthalazine systems opens a new avenue for research. rsc.orgias.ac.in

| Material Type | Potential Application | Key Property |

| Poly(phthalazinone ether ketone) (PPEK) | Membranes for separation processes | Thermal stability, rigidity |

| Sulfonated PPEK (SPPEK) | Ion-exchange membranes | Thermal stability, ion conductivity |

| Phthalazine-trione derivatives | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence |

Future Prospects for Phthalazine Chemistry Research

The future of phthalazine chemistry is bright, with significant opportunities for advancement in both medicinal chemistry and materials science. The continued exploration of phthalazine derivatives as bioactive agents is expected to yield new therapeutic leads for a variety of diseases. nih.gov The development of more efficient and sustainable synthetic methods will facilitate the creation of diverse molecular libraries for high-throughput screening. researchgate.net

A deeper investigation into the synthetic utility of functional groups on the phthalazine core, such as the allyl group in this compound, will undoubtedly lead to the discovery of novel heterocyclic systems with unique properties. The exploration of intramolecular reactions and multicomponent reactions involving phthalazine precursors will be a key driver of innovation in this area.

In the realm of materials science, the systematic investigation of the structure-property relationships of phthalazine-containing polymers and small molecules is warranted. Tailoring the electronic properties of the phthalazine ring through strategic substitution could lead to the development of new materials for organic electronics, sensors, and other advanced applications. The inherent fluorescence of certain phthalazine derivatives suggests that a focused effort in this area could yield novel and efficient light-emitting materials.

Q & A

Basic: What synthetic methodologies are reported for Allyl-(4-chloro-phthalazin-1-yl)-amine?

Answer:

The synthesis of this compound involves coupling reactions between substituted phthalazines and allylamine derivatives. A generalized approach includes:

Phthalazine Activation : Introduce a leaving group (e.g., chloro) at the 1-position of the phthalazine ring via halogenation or nucleophilic substitution .

Nucleophilic Substitution : React 4-chloro-phthalazin-1-amine with allylamine (or allyl halides) under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chlorine with an allyl group.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Example Reaction Conditions (hypothetical, inferred from analogous syntheses):

| Step | Reagents/Conditions | Time | Yield* |

|---|---|---|---|

| 1 | Cl₂, AlCl₃, 80°C | 6 h | 75% |

| 2 | Allylamine, DMF, 100°C | 12 h | 60% |

| *Yields are illustrative and based on similar protocols . |

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm allyl group integration (e.g., δ 5.2–5.8 ppm for vinyl protons) and phthalazine aromatic signals.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₁H₁₀ClN₃).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Elemental Analysis : Verify C, H, N, Cl percentages within ±0.4% of theoretical values.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential amine volatility .

- Storage : Store in a desiccator at 2–8°C, away from oxidizing agents (allyl groups are prone to peroxidation).

- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How does the allyl group influence reactivity in cross-coupling reactions?

Answer:

The allyl moiety acts as a π-allyl ligand in transition-metal-catalyzed reactions (e.g., Heck or Suzuki couplings), enabling C–C bond formation. For example:

- Palladium Catalysis : The allyl group can undergo oxidative addition with Pd(0), forming intermediates for aryl-allyl couplings.

- Steric Effects : The allyl group’s flexibility may reduce steric hindrance compared to bulkier substituents, enhancing reaction rates .

Methodological Note : Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and base (NaHCO₃) in DMF at 80°C. Monitor regioselectivity via GC-MS.

Advanced: How can computational modeling predict biological target interactions?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., phthalazine-based inhibitors target EGFR). Parameters:

- Grid box centered on ATP-binding site (coordinates: x=15.4, y=22.1, z=18.9).

- Lamarckian genetic algorithm with 100 runs.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes).

Advanced: How to resolve contradictions in reported catalytic activity data?

Answer:

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst batch).

- Synchrotron XRD : Confirm crystallinity and phase purity of catalysts used.

- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized substrate concentrations.

Advanced: What strategies improve compound stability in pharmacological assays?

Answer:

- Lyophilization : Freeze-dry the compound in PBS (pH 7.4) to prevent hydrolysis.

- Light Sensitivity : Store solutions in amber vials; UV-vis monitoring (λmax 310 nm) detects degradation.

- Chelation : Add EDTA (1 mM) to buffer solutions to mitigate metal-catalyzed oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.